molecular formula C16H27N3O3 B2384847 N-(1-cyano-1,2-dimethylpropyl)-2-[3-(1,3-dioxolan-2-yl)piperidin-1-yl]acetamide CAS No. 1311704-40-1

N-(1-cyano-1,2-dimethylpropyl)-2-[3-(1,3-dioxolan-2-yl)piperidin-1-yl]acetamide

Cat. No.: B2384847
CAS No.: 1311704-40-1
M. Wt: 309.41
InChI Key: MHAWLLNZJAKBRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyano-1,2-dimethylpropyl)-2-[3-(1,3-dioxolan-2-yl)piperidin-1-yl]acetamide ( 1311704-40-1) is a high-purity chemical compound supplied for research and development purposes. This acetamide derivative features a complex molecular structure (C16H27N3O3) with a molecular weight of 309.40 g/mol and is characterized by the presence of both a cyano group and a 1,3-dioxolane moiety integrated into its piperidine-acetamide framework. The compound is offered with a guaranteed purity of 95% or higher. The structural motifs present in this molecule, particularly the 1,3-dioxolane group, are of significant interest in medicinal chemistry and chemical biology. Similar acetamide derivatives and complex heterocyclic compounds have been investigated for various biological activities in scientific literature, including serving as key intermediates in the development of novel therapeutic agents. The specific spatial arrangement of its functional groups makes it a valuable scaffold for exploring structure-activity relationships in drug discovery programs. Researchers utilize this compound strictly for laboratory investigations. It is supplied with the explicit understanding that it is For Research Use Only (RUO). This product is not intended for diagnostic, therapeutic, or any other human or veterinary use, and appropriate handling procedures for laboratory chemicals must be followed.

Properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-[3-(1,3-dioxolan-2-yl)piperidin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O3/c1-12(2)16(3,11-17)18-14(20)10-19-6-4-5-13(9-19)15-21-7-8-22-15/h12-13,15H,4-10H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHAWLLNZJAKBRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CN1CCCC(C1)C2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-cyano-1,2-dimethylpropyl)-2-[3-(1,3-dioxolan-2-yl)piperidin-1-yl]acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the compound's biological activity, including its synthetic pathways, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure comprising a dioxolane ring, a piperidine moiety, and a cyano group. The structural formula can be represented as follows:

CxHyNzOn\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{n}

Where xx, yy, zz, and nn represent the respective number of carbon, hydrogen, nitrogen, and oxygen atoms.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the dioxolane ring from appropriate precursors and subsequent coupling with the piperidine derivative. The detailed synthetic route is crucial for understanding the biological activity as it influences the final compound's properties.

Antimicrobial Properties

Research indicates that compounds containing dioxolane structures often exhibit significant antimicrobial activity. For example, derivatives of 1,3-dioxolanes have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Dioxolane Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus625 µg/mL
Compound BEscherichia coli1000 µg/mL
Compound CPseudomonas aeruginosa500 µg/mL

Anticancer Activity

Some studies have suggested that similar compounds may possess anticancer properties by inhibiting cancer cell proliferation. For instance, a study on related piperidine derivatives demonstrated cytotoxic effects against various cancer cell lines . The mechanism often involves apoptosis induction and cell cycle arrest.

Case Studies

  • Study on Antibacterial Efficacy : A study published in 2011 evaluated several dioxolane derivatives for their antibacterial properties. The results indicated that certain compounds exhibited potent activity against Gram-positive bacteria with MIC values ranging from 625 to 1250 µg/mL .
  • Anticancer Research : Another investigation focused on the anticancer potential of piperidine-based derivatives showed promising results in inhibiting tumor growth in vitro and in vivo models . The study highlighted the importance of structural modifications in enhancing biological activity.

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Enzymatic Pathways : Compounds may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Cell Membrane Disruption : Certain derivatives can integrate into cellular membranes, leading to increased permeability and cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of N-substituted acetamides, which exhibit diverse pharmacological and agrochemical activities. Below is a comparative analysis with structurally analogous compounds from the evidence:

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Synthesis Insights Reference
N-(1-cyano-1,2-dimethylpropyl)-2-{1-methylpyrrolo[1,2-a]pyrazin-2-yl}acetamide C15H11F3N4O3 352.28 Pyrrolopyrazine, trifluoromethyl Building block for drug discovery
N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxypropyl)(phenyl)amino]acetamide C17H24N4O2 316.40 Hydroxypropyl-phenylamine Synthetic intermediate
2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide C14H20ClNO 253.77 Chloro, dimethylphenyl Herbicide
(E)-N-(1-ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide C9H17N3O2 199.25 Hydroxyimino, ethylpiperidine Central nervous system targeting
N-Phenyl-2-(piperazin-1-yl)acetamide C12H17N3O 219.28 Piperazine, phenyl Ligand or intermediate

Key Findings:

Structural Diversity and Applications: The main compound’s 1,3-dioxolan-piperidine group distinguishes it from herbicidal chloroacetamides (e.g., 2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide), which prioritize halogenated aromatic systems for pesticidal activity . Compared to (E)-N-(1-ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide, the cyano-dimethylpropyl group in the main compound may confer higher metabolic stability or altered pharmacokinetics .

Synthetic Yields and Methods :

  • Similar acetamides are synthesized via carbodiimide-mediated coupling (e.g., 65–72% yields in and ) . The main compound likely requires analogous methods, though its dioxolan-piperidine moiety might necessitate protective-group strategies.

Analytical Characterization :

  • NMR and HRMS are standard for confirming acetamide structures (e.g., δ 12.94 ppm for amide protons in ) . The main compound’s 1,3-dioxolan group would produce distinct ¹³C NMR signals near 100–110 ppm for acetal carbons.

Safety and Handling: Piperazine-containing analogs (e.g., N-Phenyl-2-(piperazin-1-yl)acetamide) require stringent safety protocols (e.g., eye rinsing for 15 minutes) . The main compound’s cyano group may introduce additional toxicity risks, warranting similar precautions.

Crystallographic Insights :

  • Acetamides like 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide exhibit conformational flexibility, with dihedral angles between aromatic rings ranging from 44.5° to 77.5° . The main compound’s dioxolan-piperidine system may adopt similar rotameric states, influencing binding interactions.

Preparation Methods

Synthetic Routes and Methodologies

Piperidine Core Synthesis with 1,3-Dioxolane Protection

The 3-(1,3-dioxolan-2-yl)piperidine intermediate is critical for constructing the target compound. Key approaches include:

Acetal Protection of Piperidin-3-one

A widely adopted method involves protecting piperidin-3-one as a 1,3-dioxolane derivative. As detailed in CN113045484B , this is achieved via:

  • Reaction of 4-acetylpiperidine-1-carboxylic acid tert-butyl ester with chloroform under basic conditions (e.g., KOH/EtOH) to form a trichloromethyl intermediate.
  • Cyclization with ethylene glycol in the presence of p-toluenesulfonic acid (PTSA) to yield 3-(1,3-dioxolan-2-yl)piperidine.

Table 1: Reaction Conditions for Acetal Formation

Step Reagents/Conditions Yield (%) Source
1 Chloroform, KOH, EtOH, 45–55°C 85
2 Ethylene glycol, PTSA, reflux 78
Alternative Route via Furan Intermediates

US20080064876A1 discloses a method where 2-substituted furans react with heterocyclic amines (e.g., 3-aminopiperidine-2,6-dione) in ethyl acetate with trifluoroacetic acid (TFA). This approach avoids direct acetalization but requires stringent temperature control (45–55°C).

Acetamide Moiety Installation

The N-(1-cyano-1,2-dimethylpropyl) group is introduced via nucleophilic acyl substitution or amidation:

Amidation Using Activated Carbamates

WO2016/151499A1 describes a two-step protocol:

  • Activation of 2-chloroacetic acid with phenyl chloroformate to form a mixed carbonate.
  • Reaction with 1-cyano-1,2-dimethylpropylamine in the presence of LiHMDS, yielding the acetamide derivative.

Key Parameters :

  • Temperature : –20°C to 0°C to suppress side reactions.
  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).
  • Yield : 72–80%.
Direct Coupling via Carbodiimide Chemistry

PMC3998473 reports using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to couple 2-[3-(1,3-dioxolan-2-yl)piperidin-1-yl]acetic acid with 1-cyano-1,2-dimethylpropylamine. This method achieves 68% yield but requires chromatographic purification.

Final Assembly and Deprotection

The piperidine and acetamide intermediates are coupled via SN2 displacement or Mitsunobu reactions. US10336749B2 highlights:

  • Alkylation of 3-(1,3-dioxolan-2-yl)piperidine with bromoacetyl chloride.
  • Amidation with 1-cyano-1,2-dimethylpropylamine under basic conditions (e.g., NaHCO₃).

Critical Considerations :

  • Deprotection of 1,3-dioxolane : Hydrolysis with 2N HCl in THF/water (1:1) at 60°C restores the ketone group if required.
  • Purification : Recrystallization from ethanol/water mixtures enhances purity (>98%).

Comparative Analysis of Methodologies

Table 2: Efficiency of Synthetic Routes

Method Total Yield (%) Purity (%) Scalability Source
Acetal Protection + Amidation 62 98.5 High
Furan-Based Alkylation 55 97.2 Moderate
Carbodiimide Coupling 68 95.8 Low

Industrial-Scale Optimization

Sigma-Aldrich’s Technical Documentation (ENAH93E7CE31) emphasizes:

  • Cost-Efficiency : Using ethylene glycol for acetal protection reduces reagent costs by 40% compared to orthoester methods.
  • Safety : Substituting TFA with citric acid in furan-based routes minimizes corrosion risks.

Q & A

Q. What are the recommended synthetic routes for N-(1-cyano-1,2-dimethylpropyl)-2-[3-(1,3-dioxolan-2-yl)piperidin-1-yl]acetamide, and how can intermediates be characterized?

The synthesis typically involves a multi-step process:

  • Step 1 : Formation of the piperidine-dioxolane intermediate via nucleophilic substitution or cyclization reactions under basic conditions (e.g., using NaHCO₃ or K₂CO₃ in DMF or THF) .
  • Step 2 : Coupling with 1-cyano-1,2-dimethylpropyl chloride via an amidation reaction, often catalyzed by HOBt/EDCI or DCC in dichloromethane .
  • Characterization : Intermediates are validated using ¹H/¹³C NMR (to confirm regioselectivity of dioxolane formation) and LC-MS (to monitor reaction progress and purity). For crystalline intermediates, X-ray crystallography (using SHELX software ) can resolve stereochemical ambiguities.

Q. How can researchers optimize reaction yields for the final acetamide product?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in amidation steps .
  • Temperature control : Maintain 0–5°C during exothermic coupling reactions to minimize side products .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization (from ethanol/water mixtures) to isolate high-purity product (>95%) .

Q. What preliminary assays are suitable for evaluating the compound’s biological activity?

  • Enzyme inhibition : Screen against serine hydrolases or cytochrome P450 isoforms using fluorogenic substrates (e.g., 4-methylumbelliferyl acetate) .
  • Receptor binding : Radioligand displacement assays (e.g., for opioid or acetylcholine receptors) to assess affinity .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved for this compound?

  • Data collection : Use high-resolution synchrotron X-ray sources (λ = 0.7–1.0 Å) to improve data quality .
  • Refinement : Apply SHELXL with restraints for flexible groups (e.g., dioxolane ring) and validate using R-free metrics .
  • Validation tools : Cross-check with PLATON (for symmetry checks) and Mercury (for intermolecular interactions) .

Q. What strategies address discrepancies in biological activity across assay platforms?

  • Orthogonal assays : Compare results from fluorescence-based vs. radiometric assays to rule out interference from the dioxolane moiety .
  • Metabolic stability : Pre-treat compounds with liver microsomes (human/rat) to assess if metabolites contribute to observed activity .
  • Molecular docking : Use AutoDock Vina to model interactions with target proteins, prioritizing conserved binding pockets (e.g., piperidine-dioxolane interactions with catalytic triads) .

Q. How can the compound’s pharmacokinetic profile be improved for in vivo studies?

  • Prodrug derivatization : Introduce ester groups at the cyano-dimethylpropyl moiety to enhance solubility .
  • Lipophilicity adjustment : Replace the dioxolane ring with tetrahydropyran or morpholine derivatives to balance LogP values (target: 2–3) .
  • In vitro ADME : Use Caco-2 cell monolayers to predict intestinal absorption and PAMPA assays for blood-brain barrier penetration .

Methodological Resources

  • Structural analysis : SHELX suite for crystallography , Gaussian 16 for DFT calculations on dioxolane ring dynamics .
  • Biological assays : PubChem BioAssay (AID 743255) for protocol standardization .
  • Synthetic protocols : Refer to PubChem synthetic routes (CID 1210231) for step-by-step guidance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.